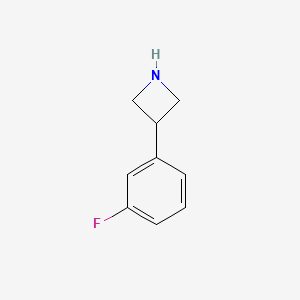

3-(3-Fluorophenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSOUXUQIJCRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716929 | |

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203798-80-4 | |

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Role of Fluorine Substitution in Enhancing Bioactivity and Molecular Properties

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a compound's biological profile. Due to its small size and high electronegativity, fluorine can alter a molecule's conformation, electronic distribution, and binding interactions with target proteins.

One of the most significant impacts of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase a drug's half-life and bioavailability. Moreover, fluorine substitution can modulate the acidity or basicity of nearby functional groups, which can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, a critical parameter for membrane permeability, can also be fine-tuned through fluorination. The replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to more favorable interactions with hydrophobic pockets in target proteins and improve cell membrane penetration.

Development of Novel Synthetic Methodologies:the Growing Interest in Fluorinated Azetidines Has Spurred the Development of New and More Efficient Synthetic Methods. Patents Are Being Filed Not Only for the Final Drug Compounds but Also for the Novel Chemical Processes That Enable Their Synthesis on a Larger Scale. This Focus on Scalable Synthesis is a Strong Indicator of the Commercial Potential Seen in This Class of Compounds.

Computational Chemistry and Mechanistic Insights for 3 3 Fluorophenyl Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and geometry. Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are employed to predict molecular and electronic structures. nih.gov

Electronic Structure: The electronic character of 3-(3-Fluorophenyl)azetidine is significantly influenced by the interplay between the strained four-membered azetidine (B1206935) ring and the electronegative 3-fluorophenyl substituent. Quantum chemical calculations can elucidate this relationship by determining:

Atomic Charges: Natural Bond Orbital (NBO) analysis reveals the distribution of electron density across the molecule. The nitrogen atom of the azetidine ring and the fluorine atom on the phenyl ring are expected to have significant negative partial charges, identifying them as potential sites for electrophilic attack or coordination. researchgate.net

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis: The azetidine ring is not planar and exists in puckered conformations. The substituent at the 3-position can adopt either an axial or equatorial position relative to the ring. Quantum chemical calculations can map the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net For this compound, calculations would determine the energetic preference for the orientation of the fluorophenyl group. Studies on similar heterocyclic systems have shown that the conformational equilibrium can be influenced by the solvent environment, with polar solvents potentially stabilizing conformers with larger dipole moments. researchgate.net The interplay of steric hindrance and electronic interactions dictates the most stable three-dimensional structure, which is critical for its interaction with biological targets.

| Property | Computational Method | Predicted Outcome for this compound |

| Geometry | DFT (B3LYP/6-311G**) | Puckered azetidine ring; determination of bond lengths and angles. |

| Conformational Energy | MP2/6-311+G(d,p) | Identification of the lowest energy conformer (axial vs. equatorial phenyl group). |

| Atomic Charges | NBO Analysis | Negative charges localized on nitrogen and fluorine atoms. |

| Frontier Orbitals | TD-DFT | Calculation of HOMO-LUMO energy gap to estimate reactivity. |

| Dipole Moment | DFT/MP2 | Quantitative value of molecular polarity. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might function as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are used to model its interaction with protein targets.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. rjptonline.org For this compound, a library of potential protein targets could be screened. The process involves:

Preparation of the protein crystal structure (e.g., from the Protein Data Bank) and the 3D structure of the ligand.

Using a docking algorithm (e.g., AutoDock, Glide) to place the ligand in various poses within the binding site. rjptonline.orgnajah.edu

Scoring the poses based on a function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Docking studies can reveal key interactions, such as hydrogen bonds between the azetidine nitrogen and protein residues, or hydrophobic interactions involving the fluorophenyl ring. najah.edu

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time. nih.gov This method uses classical mechanics to simulate the movements of atoms and molecules. A typical MD simulation for a this compound-protein complex would involve:

Placing the docked complex in a simulated aqueous environment.

Running the simulation for a set period (e.g., 100 nanoseconds). najah.edu

Analyzing the trajectory to understand the system's behavior.

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot indicates that the complex has reached equilibrium. najah.edudovepress.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact stably with the ligand. najah.edudovepress.com

Binding Free Energy: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. najah.edu

These simulations confirm whether the ligand remains stably bound in the active site and provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and pi-alkyl interactions, that stabilize the complex. najah.edudovepress.com

| Simulation Parameter | Purpose | Typical Finding |

| Docking Score | Predicts binding affinity and pose. | Favorable negative value (e.g., -7 to -11 kcal/mol). najah.edu |

| RMSD | Assesses complex stability over time. | Plateauing curve indicates a stable binding mode. najah.edu |

| RMSF | Identifies fluctuations of protein residues. | Low fluctuations for binding site residues suggest stable interactions. najah.edu |

| Hydrogen Bond Analysis | Quantifies specific polar interactions. | High occupancy (>50%) for key hydrogen bonds. mdpi.com |

| MM/GBSA | Calculates binding free energy. | Favorable negative ΔGbinding value. mdpi.com |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, including those for the synthesis or functionalization of this compound. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the most likely reaction pathway.

Density Functional Theory (DFT) is a common method for these studies. researchgate.net For a given reaction, calculations can:

Optimize Geometries: Determine the lowest-energy structures for reactants, products, intermediates, and transition states.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Visualize Transition States: The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Analyzing its geometry can explain the reaction's stereoselectivity. researchgate.net

For example, in reactions involving the azetidine ring, computational studies can reveal how ring strain influences reactivity. In a study of azetidine-2-carboxylic acid as a catalyst for aldol (B89426) reactions, DFT calculations showed how the puckering of the four-membered ring and the orientation of the carboxylic acid group in the transition state dictate the stereochemical outcome. researchgate.net Similarly, computational analysis of the synthesis of functionalized azetidines can help optimize reaction conditions by identifying the rate-limiting step and predicting the effect of different reagents or catalysts. montclair.edu

In Silico Prediction of Biological Activities and Structure-Property Relationships

Before undertaking costly synthesis and biological testing, computational methods can predict the potential biological activities and pharmacokinetic properties of a molecule like this compound.

Prediction of Biological Activity: Software programs like PASS (Prediction of Activity Spectra for Substances) compare a novel structure to a database of known biologically active compounds to predict a wide range of potential pharmacological effects. peerscientist.com This can help identify promising therapeutic areas for a new molecule.

Structure-Property Relationships and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a series of 3-phenylazetidine (B587272) analogs, QSAR could identify which substituents and structural features are most important for a desired activity.

Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery. mdpi.com Various computational models and online tools (e.g., SwissADME, ProTox-II) are used to evaluate the "drug-likeness" of a compound. mdpi.comresearchgate.net Key predicted parameters include:

Lipinski's Rule of Five: Assesses if a compound has properties that would make it a likely orally active drug. mdpi.com

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut. mdpi.com

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system. mdpi.com

Cytochrome P450 (CYP) Inhibition: Identifies potential for drug-drug interactions.

Toxicity: Predicts potential toxicity, often as an LD50 value, and classifies the compound's toxicity class. mdpi.com

These in silico predictions help prioritize which compounds should be synthesized and tested, saving time and resources in the drug development pipeline. researchgate.net

| ADMET Parameter | Prediction Tool/Model | Desired Outcome for a Drug Candidate |

| Molecular Weight | SwissADME | < 500 g/mol |

| LogP (Lipophilicity) | SwissADME | < 5 |

| H-bond Donors/Acceptors | SwissADME | ≤ 5 / ≤ 10 |

| GI Absorption | SwissADME | High |

| BBB Permeant | SwissADME | Yes/No (depending on target) |

| Toxicity Class (LD50) | ProTox-II | Class IV or higher (less toxic) mdpi.com |

Strategic Applications of 3 3 Fluorophenyl Azetidine in Contemporary Drug Discovery and Chemical Biology

Design and Synthesis of Diverse Azetidine-Containing Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new biological activities. nih.gov The 3-(3-Fluorophenyl)azetidine scaffold is an attractive core for such libraries due to its three-dimensional character and the synthetic tractability of the azetidine (B1206935) ring.

Several synthetic strategies have been developed to generate libraries of azetidine derivatives. A common approach involves the initial synthesis of a core azetidine structure, which is then diversified through various chemical transformations. For instance, 3-aryl-azetidines can be prepared through established multi-step procedures, starting from readily available materials. mdpi.com The synthesis often involves the creation of the core heterocyclic ring, followed by functionalization. A key intermediate, such as tert-Butyl this compound-1-carboxylate, can be synthesized and subsequently deprotected to yield the free amine, which serves as a versatile point for diversification. mdpi.com This amine can then be coupled with a wide range of building blocks, such as carboxylic acids, to rapidly generate a library of amide derivatives.

Diversity-oriented synthesis (DOS) has also been employed to create collections of complex molecules based on the azetidine framework. nih.gov These strategies focus on generating skeletal diversity, leading to fused, bridged, and spirocyclic ring systems. By starting with a densely functionalized azetidine core, a variety of reaction pathways can be explored to access novel chemical space, which is particularly important for developing leads for challenging targets like those in the central nervous system (CNS). nih.govresearchgate.net

Table 1: Synthetic Strategies for Azetidine Library Development

| Strategy | Description | Key Features | Representative Reference(s) |

|---|---|---|---|

| Core Diversification | Synthesis of a central azetidine scaffold followed by parallel functionalization at available reactive sites (e.g., the ring nitrogen). | Efficient for generating large numbers of analogues with a common core. | mdpi.com |

| Diversity-Oriented Synthesis (DOS) | Employs a series of branching reaction pathways from a common starting material to create significant structural and skeletal diversity. | Access to unique and complex 3D structures (fused, bridged, spirocyclic). | nih.govresearchgate.net |

| Multi-component Reactions | A reaction where multiple starting materials react to form a single product, incorporating significant diversity in a single step. | High efficiency and rapid generation of complexity. | thieme-connect.de |

| Strain-Release Functionalization | Utilizes strained precursors like azabicyclo[1.1.0]butanes (ABBs) that react to open the ring and form functionalized azetidines. | Provides access to 3,3-disubstituted azetidines. | thieme-connect.denih.gov |

Targeted Molecular Design Leveraging the Azetidine Scaffold

The rigid nature of the azetidine ring makes it an excellent scaffold for targeted molecular design. Unlike more flexible aliphatic chains, the four-membered ring restricts the conformation of appended substituents, allowing for precise positioning of functional groups to interact with biological targets. ambeed.com This conformational constraint can lead to improved binding affinity and selectivity.

The this compound moiety serves as a bioisostere for other common chemical groups, offering advantages in modulating physicochemical properties. For example, replacing a more basic amine group with an azetidine can fine-tune the pKa, which is crucial for optimizing properties like cell permeability and target engagement. nih.gov The fluorine atom on the phenyl ring can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

In practice, the scaffold has been incorporated into molecules designed for a variety of targets. For example, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold were designed and synthesized as triple reuptake inhibitors (TRIs) for potential antidepressant activity. nih.gov Similarly, by replacing a phenylethyl group in the antitumor agent TZT-1027 with a 3-aryl-azetidine moiety, researchers designed new analogues with potent antiproliferative activities. mdpi.com

Table 2: Examples of Targeted Molecular Design with Azetidine Scaffolds

| Compound Class | Therapeutic Target/Application | Design Strategy | Representative Reference(s) |

|---|---|---|---|

| TZT-1027 Analogues | Antitumor Agents | Conformational restriction by replacing a flexible phenylethyl group with a 3-aryl-azetidine ring. | mdpi.com |

| Triple Reuptake Inhibitors (TRIs) | Antidepressants | Incorporation of a 3-substituted azetidine into a 3-aryl-3-oxypropylamine scaffold. | nih.gov |

| GABA Uptake Inhibitors | Neurological Disorders | Use of the azetidine ring as a conformationally constrained analogue of GABA or β-alanine. | nih.gov |

| Quinolone Antibacterials | Bacterial Infections | Combination of the azetidine ring with a quinolone nucleus to enhance activity against resistant strains. | lifechemicals.com |

Advancements in Lead Identification and Optimization

Once a "hit" compound is identified from screening, the process of lead optimization begins. This iterative cycle involves synthesizing and testing analogues to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com The this compound scaffold is highly valuable in this phase.

Structure-activity relationship (SAR) studies are central to lead optimization. science.gov By systematically modifying the structure of a lead compound containing the this compound core, medicinal chemists can probe the key interactions with its biological target. For example, analogues can be synthesized where the position of the fluorine atom is moved around the phenyl ring, or the phenyl ring is replaced with other aromatic or heterocyclic systems. The biological activity of these new compounds provides critical information about the binding pocket. frontiersin.org

Studies on azetidine derivatives as GABA uptake inhibitors have demonstrated this principle. Researchers evaluated a series of compounds with substitutions at different positions on the azetidine ring, as well as N-alkylation, to determine the structural requirements for affinity at GAT-1 and GAT-3 transporters. nih.gov Such studies revealed that specific lipophilic residues attached to the azetidine nitrogen were crucial for high potency at GAT-1. nih.govresearchgate.net The 3-phenyl substitution pattern is a key element in this optimization process, influencing how the molecule fits into the target protein.

Table 3: Illustrative Structure-Activity Relationships (SAR) in Azetidine Derivatives

| Lead Scaffold | Target | Modification | Impact on Activity | Representative Reference(s) |

|---|---|---|---|---|

| Azetidin-2-ylacetic acid | GAT-1 Transporter | Addition of a 4,4-diphenylbutenyl moiety to the ring nitrogen. | Significantly increased inhibitory potency. | nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | GAT-1/GAT-3 Transporters | N-alkylation with different lipophilic groups. | Modulated affinity and selectivity for GAT-1 versus GAT-3. | nih.govresearchgate.net |

| FPMINT Analogues | Equilibrative Nucleoside Transporters (ENT1/ENT2) | Modification of the N-naphthalene and fluorophenyl moieties. | Changed the inhibitory potency and selectivity for ENT1 vs. ENT2. | frontiersin.org |

Integration of Azetidines in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com These reactions have become indispensable tools for labeling and imaging biomolecules in their natural environment. nih.gov While the most common bioorthogonal reactions involve azides and alkynes, other functionalities are being explored to expand the toolbox. mdpi.comnih.gov

The strained ring of azetidine makes it a candidate for certain types of bioorthogonal reactions. Specifically, azetidines can act as dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.gov The IEDDA reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions known. While less reactive than highly strained dienophiles like trans-cyclooctene, azetidines can still participate in these ligations, offering an alternative chemical handle for labeling. nih.gov

The integration of an azetidine moiety, such as this compound, onto a biomolecule of interest would allow it to be selectively tagged with a tetrazine-bearing probe (e.g., a fluorophore or affinity tag). This provides a method for biomolecule tracking and visualization that is orthogonal to the more established azide-alkyne "click chemistry" reactions. wikipedia.orgyoutube.com The ability to perform multiple, mutually orthogonal labeling reactions simultaneously is a significant goal in chemical biology, as it allows for the tracking of several distinct biological processes at once. researchgate.net

Table 4: Comparison of Key Bioorthogonal Reactions

| Reaction | Reactive Partners | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Staudinger Ligation | Azide + Phosphine | First widely used bioorthogonal reaction; reactants are biocompatible. nih.gov | Slow reaction kinetics; phosphines can be prone to oxidation. website-files.comnih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne (+ Cu(I) catalyst) | Very fast and efficient; forms a stable triazole linkage. nih.gov | Copper catalyst is toxic to living cells. wikipedia.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free and thus biocompatible for live-cell imaging. wikipedia.org | Strained alkynes are bulkier than terminal alkynes. website-files.com |

| Tetrazine Ligation (IEDDA) | Tetrazine + Strained Alkene/Alkyne (or Azetidine) | Extremely fast reaction kinetics; fluorogenic potential. nih.gov | Tetrazines can have lower stability in some biological contexts. |

Intellectual Property Landscape and Commercial Research Focus on 3 3 Fluorophenyl Azetidine

Analysis of Patent Applications and Granted Patents Pertaining to 3-(3-Fluorophenyl)azetidine Derivatives

While broad searches for patents specifically claiming the core this compound structure yield limited direct results, a deeper analysis of the patent literature reveals its incorporation as a key structural motif in more complex molecules. The patenting focus is less on the standalone compound and more on its derivatives, where the this compound moiety imparts desirable pharmacological properties.

A notable example is found in the synthesis of novel antitumor agents. Research has led to the preparation of tert-Butyl this compound-1-carboxylate, a protected form of the core compound, as a crucial intermediate. This intermediate is utilized in the synthesis of more complex molecules designed to exhibit antiproliferative activity. This indicates a commercial research focus on leveraging the structural features of this compound for the development of new cancer therapies.

Furthermore, a Chinese patent (CN105384673B) describes a synthetic method for 3-fluoroazetidine (B1273558) derivatives, underscoring the industrial interest in efficient production methods for this class of compounds. The patent highlights their potential as key pharmaceutical intermediates, suggesting a demand from pharmaceutical companies for reliable sources of these building blocks for their drug discovery programs. google.com

The patent landscape for related azetidine (B1206935) derivatives offers further insight into the potential applications of the this compound scaffold. Patents for azetidine derivatives span a wide array of therapeutic areas, including metabolic and inflammatory diseases, and central nervous system disorders. This suggests that derivatives of this compound could be explored for similar indications.

Below is an interactive data table summarizing key patent information related to fluorinated azetidine derivatives, providing a glimpse into the therapeutic areas and assignees in this space.

| Patent/Application Number | Title | Therapeutic Area Focus | Assignee/Applicant | Key Findings |

| CN105384673B | The synthetic method of 3 fluoro azetidine derivatives | Not specified (Pharmaceutical Intermediate) | Not specified | Describes a method for synthesizing 3-fluoroazetidine derivatives, highlighting their potential as valuable intermediates in drug manufacturing. google.com |

| WO2012098033A1 | Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases | Metabolic and Inflammatory Diseases | Not specified | Claims azetidine derivatives for treating metabolic and inflammatory conditions, indicating a potential application area for fluorinated analogues. |

Emerging Trends in Patenting Fluorinated Azetidine Scaffolds for Pharmaceutical Applications

The patenting trends for fluorinated azetidine scaffolds, including those with the this compound core, point towards several key areas of innovation in pharmaceutical development.

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may increase side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (THF) favor cyclization .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic Characterization

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) and azetidine ring protons (δ 3.0–4.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify structural integrity .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases. Retention time reproducibility is critical for batch consistency .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

How does the electronic environment of the fluorophenyl group affect the azetidine ring's reactivity in nucleophilic substitution reactions?

Advanced Reactivity

The electron-withdrawing nature of the 3-fluorophenyl group:

- Activates the Azetidine Ring : Enhances susceptibility to nucleophilic attack at the β-carbon due to increased ring strain and partial positive charge .

- Steric Effects : Ortho-fluorine substitution may hinder access to reactive sites, reducing reaction rates compared to para-substituted analogs .

Q. Methodological Insight :

- Use kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) to quantify substituent effects on reaction rates .

What in vitro assays are recommended to evaluate the biological activity of this compound, and how can contradictory data be resolved?

Q. Advanced Biological Evaluation

- Enzyme Inhibition Assays : Screen against kinases or GPCRs using fluorescence polarization or TR-FRET technologies. IC₅₀ values should be compared with control inhibitors .

- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential. Normalize results to cell viability controls .

Q. Addressing Contradictions :

- Validate findings across multiple cell lines and assay formats (e.g., orthogonal SPR binding assays vs. functional cellular assays) .

- Consider metabolic stability (e.g., liver microsome assays) to rule out false positives due to compound degradation .

What strategies can be employed to modify the this compound scaffold to enhance binding affinity to biological targets?

Q. Advanced Structural Modifications

- Substituent Optimization : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring’s para-position to balance electronic effects and improve hydrophobic interactions .

- Ring Expansion/Contraction : Compare azetidine with pyrrolidine or aziridine analogs to evaluate the impact of ring size on target engagement .

- Bioisosteric Replacement : Replace fluorine with chlorine or trifluoromethyl groups to modulate lipophilicity (LogP) and binding kinetics .

Case Study : 3-(4-Fluoro-3-methylphenoxy)azetidine showed 2× higher affinity for serotonin receptors than the parent compound, attributed to improved steric complementarity .

How can researchers address discrepancies in reported biological activities of fluorophenyl-substituted azetidines across different studies?

Q. Data Contradiction Analysis

- Structural Validation : Ensure compound identity and purity via orthogonal methods (e.g., X-ray crystallography coupled with elemental analysis) .

- Assay Conditions : Control variables like buffer pH, incubation time, and DMSO concentration, which may alter compound solubility and activity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify systematic biases. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Example : A 2024 study resolved conflicting cytotoxicity data by standardizing cell culture conditions (e.g., serum-free media to avoid protein-binding artifacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.